molecular formula C24H21NO4 B11384696 3-[2-(4-methoxyphenyl)ethyl]-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

3-[2-(4-methoxyphenyl)ethyl]-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

Cat. No.: B11384696
M. Wt: 387.4 g/mol
InChI Key: NCQLEFFILIFVEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(4-Methoxyphenyl)ethyl]-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic compound featuring a fused heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-methoxyphenyl)ethyl]-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one typically involves multi-step organic reactions. One common approach is:

    Formation of the Chromene Core: The initial step involves the synthesis of the chromene core through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an aldehyde under acidic conditions.

    Introduction of the Oxazinone Ring: The chromene intermediate is then subjected to a reaction with an appropriate amine and a carbonyl compound to form the oxazinone ring. This step often requires the use of catalysts and controlled temperatures to ensure the correct formation of the heterocyclic structure.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the oxazinone ring, potentially opening it to form simpler amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Friedel-Crafts alkylation or acylation reactions often use aluminum chloride (AlCl₃) as a catalyst.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various alkylated or acylated products depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its fused heterocyclic structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties. Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Medicine

In medicinal chemistry, derivatives of this compound are being investigated for their potential therapeutic effects. The structural features of the compound allow it to interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stable heterocyclic structure.

Mechanism of Action

The mechanism of action of 3-[2-(4-methoxyphenyl)ethyl]-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: Similar in structure due to the presence of the chromene core.

    Benzoxazines: Share the oxazinone ring structure.

    Flavonoids: Similar in having fused aromatic rings and potential biological activities.

Uniqueness

What sets 3-[2-(4-methoxyphenyl)ethyl]-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one apart is its specific combination of the chromene and oxazinone rings, along with the 4-methoxyphenyl group. This unique structure may confer distinct biological activities and reactivity patterns not seen in other similar compounds.

Properties

Molecular Formula

C24H21NO4

Molecular Weight

387.4 g/mol

IUPAC Name

3-[2-(4-methoxyphenyl)ethyl]-2,4-dihydroisochromeno[3,4-f][1,3]benzoxazin-6-one

InChI

InChI=1S/C24H21NO4/c1-27-17-8-6-16(7-9-17)12-13-25-14-21-22(28-15-25)11-10-19-18-4-2-3-5-20(18)24(26)29-23(19)21/h2-11H,12-15H2,1H3

InChI Key

NCQLEFFILIFVEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2CC3=C(C=CC4=C3OC(=O)C5=CC=CC=C45)OC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.